molecular formula C26H27NO3 B6545723 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide CAS No. 946205-48-7

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B6545723
CAS No.: 946205-48-7
M. Wt: 401.5 g/mol
InChI Key: JSBFUOOUMSKDPA-UHFFFAOYSA-N
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Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide is a complex organic molecule. It features a benzamide structure, a benzofuran moiety, and dimethylphenyl groups, making it a multifaceted candidate for various scientific applications. The blend of these structural elements suggests potential utility in diverse fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Benzofuran Moiety: : The synthesis typically starts with the formation of the benzofuran structure through cyclization reactions involving suitable starting materials such as 2-hydroxybenzoic acid derivatives.

  • Coupling Reactions: : The benzofuran moiety is then coupled with a benzamide derivative through etherification or esterification reactions. This often involves the use of reagents like sodium hydride or potassium carbonate to facilitate the coupling.

  • Addition of Dimethylphenyl Groups: : The addition of dimethylphenyl groups is generally accomplished via Friedel-Crafts alkylation using dimethylbenzene and a suitable Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods:

Industrial production would leverage large-scale batch reactors with stringent control of reaction conditions like temperature, pressure, and pH to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are crucial for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The benzofuran moiety can undergo oxidation reactions to form various oxides.

  • Reduction: : Reduction of the benzamide portion can result in amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and benzofuran sites.

Common Reagents and Conditions Used:

  • Oxidizing Agents: : Chromium trioxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, toluene, ethanol.

  • Catalysts: : Palladium on carbon, aluminum chloride.

Major Products Formed:

  • Oxidation: : Benzofuran oxides.

  • Reduction: : Dimethylphenylamine derivatives.

  • Substitution: : Varied substituted benzamides and benzofurans depending on the reagent used.

Scientific Research Applications

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Potential pharmaceutical applications due to its benzamide structure which is often found in drugs.

  • Industry: : Potential use in materials science for the development of polymers and other advanced materials.

Mechanism of Action

This compound's mechanism of action could involve binding to specific molecular targets such as enzymes or receptors. The benzamide structure might facilitate interaction with protein targets, while the benzofuran moiety could influence cellular pathways.

Molecular Targets and Pathways:

  • Enzymes: : Potential inhibition or modulation of enzyme activity.

  • Receptors: : Possible binding to cell surface or intracellular receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Compared to other benzamide and benzofuran derivatives, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide stands out due to the presence of the dimethylphenyl groups which can alter its physicochemical properties and biological activity.

Similar Compounds:

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]methyl}-benzamide.

  • N-(2,6-dimethylphenyl)benzamide.

  • 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran.

This compound’s unique structural attributes and versatile reactivity make it a significant subject for further research and development in multiple scientific domains.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFUOOUMSKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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